

# An In-depth Technical Guide to Acetyldurene: From Discovery to Modern Applications

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	1-(2,3,5,6-Tetramethylphenyl)ethanone
CAS No.:	2142-79-2
Cat. No.:	B1295685

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Foreword

Acetyldurene, or **1-(2,3,5,6-tetramethylphenyl)ethanone**, represents a fascinating case study in the enduring relevance of classical organic chemistry to modern scientific endeavors. While its initial discovery is rooted in the foundational explorations of aromatic chemistry, its unique structural features and reactivity profile have rendered it a valuable and versatile building block in contemporary organic synthesis. This guide aims to provide a comprehensive technical overview of acetyldurene, from its historical synthesis to its current applications, with a particular focus on the practical insights required by researchers in the field. We will delve into the nuances of its synthesis, explore its characteristic chemical properties, and discuss its emerging role as a precursor in the development of novel chemical entities.

## Discovery and Historical Context

The synthesis of acetyldurene is a classic example of the Friedel-Crafts acylation, a cornerstone of aromatic chemistry developed by Charles Friedel and James Crafts in 1877.

This powerful reaction allows for the attachment of acyl groups to aromatic rings, a fundamental transformation in the construction of a vast array of organic molecules.[1]

While the precise first synthesis of acetyldurene is not definitively documented in a singular landmark paper, its preparation is a logical extension of early investigations into the reactivity of polysubstituted aromatic hydrocarbons. The acylation of durene (1,2,4,5-tetramethylbenzene) would have been a natural progression for chemists exploring the scope and limitations of the Friedel-Crafts reaction in the late 19th and early 20th centuries. Early pioneers in this field, such as L. Gattermann and J.A. Koch, extensively studied the formylation and acylation of various aromatic compounds, laying the groundwork for the synthesis of molecules like acetyldurene.[2][3][4][5][6]

A significant milestone in the modern understanding of acetyldurene's structure came much later, with its first full characterization by X-ray crystallography reported in a 2025 publication.[1][7] This work provided definitive proof of its molecular geometry and intermolecular interactions in the solid state.

The historical development of acetylation reactions is also intertwined with the pharmaceutical industry. The synthesis of aspirin (acetylsalicylic acid) by Felix Hoffmann at Bayer in 1897 is a prime example of how acetylation could be used to modify the properties of a known active compound, reducing its irritant properties while retaining its therapeutic effects.[8] This historical context underscores the long-standing importance of acetylation in the development of new chemical entities with desirable biological activities.

## Physicochemical and Spectroscopic Properties

Acetyldurene (C<sub>12</sub>H<sub>16</sub>O) is a white crystalline solid at room temperature. Its structure, featuring a sterically hindered acetyl group flanked by two methyl groups on the aromatic ring, gives rise to its unique chemical and physical properties.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O	-
Molar Mass	176.26 g/mol	-
Melting Point	71-73 °C	-
Boiling Point	275 °C at 760 mmHg	-
Appearance	White crystalline solid	-

## Spectroscopic Data

The following are typical spectroscopic data for acetyldurene:

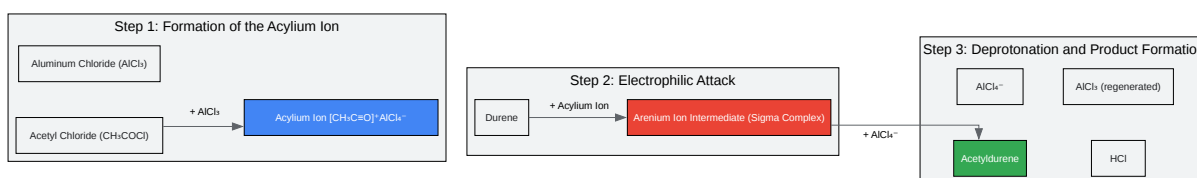
- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): δ 6.95 (s, 1H, Ar-H), 2.40 (s, 3H, COCH<sub>3</sub>), 2.25 (s, 6H, 2 x Ar-CH<sub>3</sub>), 2.15 (s, 6H, 2 x Ar-CH<sub>3</sub>).
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz): δ 209.0 (C=O), 138.5 (Ar-C), 135.0 (Ar-C), 133.5 (Ar-C), 131.0 (Ar-C-H), 32.0 (COCH<sub>3</sub>), 20.5 (Ar-CH<sub>3</sub>), 16.0 (Ar-CH<sub>3</sub>).
- Infrared (IR) (ATR):  $\tilde{\nu}$  2920 (C-H, aromatic), 1685 (C=O, ketone), 1605 (C=C, aromatic), 1450 (C-H, bend), 870 (C-H, out-of-plane bend) cm<sup>-1</sup>. The carbonyl stretching frequency is slightly lower than that of acetophenone (1691 cm<sup>-1</sup>) due to the electron-donating effect of the four methyl groups on the aromatic ring.[9]
- Mass Spectrometry (EI, 70 eV): m/z (%) = 176 (M<sup>+</sup>, 30), 161 ([M-CH<sub>3</sub>]<sup>+</sup>, 100), 133 (15), 115 (10), 91 (15), 77 (10). The base peak at m/z 161 corresponds to the stable acylium ion formed by the loss of a methyl radical from the molecular ion.[10][11][12][13][14][15][16]

## Synthesis of Acetyldurene

The most common and efficient method for the synthesis of acetyldurene is the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene).[1] This electrophilic aromatic substitution reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl<sub>3</sub>). [17]

## Reaction Mechanism

The mechanism of the Friedel-Crafts acylation of durene proceeds through the following key steps:



[Click to download full resolution via product page](#)

Caption: Mechanism of the Friedel-Crafts Acylation of Durene.

- **Formation of the Acylium Ion:** Acetyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to form a highly electrophilic acylium ion. This is the key reactive species in the acylation reaction.
- **Electrophilic Attack:** The electron-rich durene ring acts as a nucleophile and attacks the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
- **Deprotonation:** A weak base, typically the  $\text{AlCl}_4^-$  complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the acetyldurene product. The aluminum chloride catalyst is regenerated in this step, along with the formation of hydrogen chloride.

A critical aspect of this synthesis is controlling the reaction conditions to prevent the formation of the diacetylated byproduct, 2,5-diacetyldurene. The "Perrier method," which involves adding the durene to a pre-formed mixture of acetyl chloride and aluminum chloride, is often employed

to favor the mono-acylated product.[1] Using an excess of aluminum chloride relative to the acylating agent can increase the likelihood of diacetylation.[1]

## Detailed Experimental Protocol: Synthesis of Acetyldurene

This protocol is adapted from a reliable, peer-reviewed source and provides a robust method for the laboratory-scale synthesis of acetyldurene.[17]

Materials:

- Durene (1,2,4,5-tetramethylbenzene)
- Acetyl chloride
- Anhydrous aluminum chloride
- Dichloromethane (anhydrous)
- Ice
- Concentrated hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ethanol or a mixture of hexanes and ethyl acetate for recrystallization

Equipment:

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath

- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Standard laboratory glassware

#### Procedure:

- **Reaction Setup:** In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Add anhydrous aluminum chloride (9.34 g, 70 mmol) to the flask, followed by anhydrous dichloromethane (70 mL). Cool the suspension in an ice bath with stirring.
- **Formation of the Acylating Agent Complex:** Slowly add acetyl chloride (5.0 mL, 70 mmol) dissolved in dichloromethane (10 mL) to the stirred suspension of aluminum chloride over 15 minutes. Allow the mixture to stir for an additional 10 minutes in the ice bath.
- **Acylation Reaction:** Dissolve durene (6.71 g, 50 mmol) in dichloromethane (80 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. The reaction mixture will typically turn dark yellow to orange.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
- **Workup:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (50 g) and concentrated hydrochloric acid (20 mL). The solution should become colorless.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of dichloromethane (50 mL each).
- **Washing:** Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude

acetyldurene.

## Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude acetyldurene.<sup>[15][18][19][20][21][22][23]</sup> The choice of solvent is crucial for obtaining high purity and yield.

Procedure:

- **Solvent Selection:** A common and effective solvent system for the recrystallization of acetyldurene is a mixture of ethanol and water or hexanes and ethyl acetate. The goal is to find a solvent system in which acetyldurene is soluble at high temperatures and sparingly soluble at low temperatures.
- **Dissolution:** Dissolve the crude acetyldurene in a minimal amount of the hot solvent (e.g., boiling ethanol).
- **Hot Filtration (if necessary):** If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.

## Applications of Acetyldurene

Acetyldurene's unique structure, with its sterically hindered yet reactive acetyl group, makes it a valuable intermediate in organic synthesis.<sup>[7]</sup> While its direct application in drug development is not widespread, it serves as a precursor for more complex molecules with potential biological activity.

## Role as a Versatile Synthetic Building Block

The reactivity of acetyldurene can be modulated at both the ketone functional group and the aromatic ring.

- **Reactions at the Carbonyl Group:** Due to the steric hindrance from the flanking methyl groups, the carbonyl group of acetyldurene is less reactive towards nucleophilic addition compared to less substituted acetophenones. However, it can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.[7] It can also undergo deprotonation at the acetyl methyl group with strong bases to form an enolate, which can then participate in reactions such as aldol condensations.[7]
- **Reactions on the Aromatic Ring:** The aromatic ring of acetyldurene can undergo further electrophilic substitution reactions, although the positions of substitution will be directed by the existing acetyl and methyl groups.

## Potential in Drug Discovery and Development

While acetyldurene itself is not a known therapeutic agent, its derivatives have been explored for their biological activities. The synthesis of analogs of biologically active compounds is a common strategy in drug discovery to optimize properties such as potency, selectivity, and pharmacokinetic profiles. Acetyldurene can serve as a starting material for the synthesis of such analogs.[24][25][26][27][28] For example, the acridone scaffold, which can be synthesized from precursors related to acetyldurene, is found in a variety of biologically active molecules with antimicrobial and antifungal properties.[17] The use of such intermediates is a critical aspect of the synthesis of active pharmaceutical ingredients (APIs).[29]

## Synthesis of Diacetyldurene

As mentioned earlier, diacetyldurene (2,5-diacetyl-1,2,4,5-tetramethylbenzene) can be formed as a byproduct during the synthesis of acetyldurene, particularly when an excess of the Lewis acid catalyst is used.[1] While often considered an impurity to be minimized, the synthesis of diacetyldurene can be optimized if it is the desired product.

## Experimental Protocol: Synthesis of Diacetyldurene

A targeted synthesis of diacetyldurene would typically involve using a higher molar ratio of the acylating agent and Lewis acid relative to durene.

Procedure (Illustrative):

- Follow the initial steps of the acetyldurene synthesis, but increase the molar equivalents of acetyl chloride and aluminum chloride to at least two equivalents per equivalent of durene.
- The reaction time and temperature may also need to be adjusted to promote the second acylation.
- The workup and purification procedures would be similar to those for acetyldurene, with adjustments to the recrystallization solvent system as needed to selectively crystallize the diacetylated product.

## Conclusion

Acetyldurene, a product of a classic organic reaction, continues to be a relevant and useful molecule in modern chemical synthesis. Its straightforward preparation via Friedel-Crafts acylation, coupled with its unique reactivity profile, makes it an attractive starting material for the construction of more complex molecular architectures. For researchers in drug discovery and development, a thorough understanding of the synthesis, properties, and reactivity of such fundamental building blocks is essential for the rational design and efficient synthesis of novel therapeutic agents. This guide has aimed to provide a detailed and practical overview of acetyldurene, equipping scientists with the knowledge to effectively utilize this versatile chemical in their research endeavors.

## References

- Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. *Molbank*, 2025(1), M1961. [[Link](#)]
- Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. *Molbank*, 2025(1), M1952. [[Link](#)]
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [[Link](#)]
- Montinari, M. R., Minelli, S., & De Caterina, R. (2019). The first 3500 years of aspirin history from its roots: a concise summary. *Vascular pharmacology*, 113, 1-7. [[Link](#)]
- Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. [[Link](#)]

- Golovkin, A. V., Ryazantsev, S. V., & Feldman, V. I. (2013). IR-spectra of acetylene and the associates within the range of bending vibrations. *a. Low Temperature Physics*, 39(8), 734-740. [\[Link\]](#)
- Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. ResearchGate. [\[Link\]](#)
- Cerritos College. (n.d.). Purification of Impure Acetanilide. [\[Link\]](#)
- Kaur, N. (2023). Synthesis and biological activity of novel asymmetric C66 analogs as anti-inflammatory agents for the treatment of acute lung injury. *European Journal of Medicinal Chemistry*, 86, 55-66. [\[Link\]](#)
- Wikipedia. (2023, December 19). Gattermann reaction. [\[Link\]](#)
- L.S. College, Muzaffarpur. (2020, May 11). Gattermann reaction. [\[Link\]](#)
- Das, B., & Reddy, M. R. (2007). Zn dust catalyzed acetylation of amines by acetyl chloride under solvent free condition at 25 °C. ResearchGate. [\[Link\]](#)
- NIST. (n.d.). Acetylene. [\[Link\]](#)
- Wu, J., & Watson, D. A. (2015). Synthesis of polybenzoquinolines as precursors for nitrogen-doped graphene nanoribbons. *Beilstein journal of organic chemistry*, 11, 769-774. [\[Link\]](#)
- Sharma, V., Kumar, V., & Singh, P. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. *RSC medicinal chemistry*, 13(9), 1109-1120. [\[Link\]](#)
- Głowacka, I. E., & Gzella, A. K. (2009). New analogues of acyclovir--synthesis and biological activity. *Acta poloniae pharmaceutica*, 66(4), 369-376. [\[Link\]](#)
- Organic Reactions. (n.d.). Gattermann Aldehyde Synthesis. [\[Link\]](#)
- Kargarzadeh, H., Ahmad, I., Abdullah, I., Dufresne, A., Zainuddin, S. Y., & Sheltami, R. M. (2016). Testing Zinc Chloride as a New Catalyst for Direct Synthesis of Cellulose Di-And Tri-

- Acetate in a Solvent Free System Under Microwave Irradiation. *Molecules* (Basel, Switzerland), 21(10), 1369. [\[Link\]](#)
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [\[Link\]](#)
  - University of Regensburg. (n.d.). Interpretation of mass spectra. [\[Link\]](#)
  - Le, T. N., & Nuzillard, J. M. (2018). Aza- and Azo-Stilbenes: Bio-Isosteric Analogs of Resveratrol. *Molecules* (Basel, Switzerland), 23(10), 2541. [\[Link\]](#)
  - Organic Reactions. (n.d.). The Gattermann Synthesis of Aldehydes. [\[Link\]](#)
  - Sarvari, M. H., & Sharghi, H. (2005). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. ResearchGate. [\[Link\]](#)
  - University of California, Santa Cruz. (n.d.). IR Tables. [\[Link\]](#)
  - Karchava, A. V., Proskurnina, M. V., & Zefirov, N. S. (2019). Zinc (II) Chloride as Phase Transfer Catalyst and as Catalyst of Cycloaddition Azide Ion to Heterocumulenes and Terminal Alkynes in Organic Solvents. ResearchGate. [\[Link\]](#)
  - Michigan State University. (n.d.). Mass Spectrometry. [\[Link\]](#)
  - Cha, B. C., Lee, E. H., & Lee, S. K. (2000). Synthesis and biological activity of aspirin derivatives. *Archives of pharmacal research*, 23(3), 205-210. [\[Link\]](#)
  - Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [\[Link\]](#)
  - NIST. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [\[Link\]](#)
  - Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. MDPI. [\[Link\]](#)
  - Chemguide. (n.d.). mass spectra - the M+2 peak. [\[Link\]](#)

- Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2025). (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. ResearchGate. [\[Link\]](#)
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)]
- PubMed. (n.d.). Chemical and biological properties of acetyl derivatives of the hydroxylamino reduction products of metronidazole and dimetridazole. [\[Link\]](#)
- Utah Tech University. (n.d.). Friedel-Crafts Acylation of Ferrocene. [\[Link\]](#)
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [\[Link\]](#)
- IJSDR. (2025, March 19). Intermediates For Active Pharmaceutical Ingredients (API) Current Trends And Innovations. [\[Link\]](#)
- Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. [\[Link\]](#)
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
2. [Gattermann reaction - Wikipedia](https://en.wikipedia.org/wiki/Gattermann_reaction) [[en.wikipedia.org](https://en.wikipedia.org)]
3. [Iscollege.ac.in](https://www.iscollege.ac.in) [[Iscollege.ac.in](https://www.iscollege.ac.in)]
4. [Gattermann Aldehyde Synthesis \(Chapter 52\) - Name Reactions in Organic Synthesis](https://www.resolve.cambridge.org) [[resolve.cambridge.org](https://www.resolve.cambridge.org)]
5. [organicreactions.org](https://www.organicreactions.org) [[organicreactions.org](https://www.organicreactions.org)]
6. [Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW](https://www.thermofisher.com) [[thermofisher.com](https://www.thermofisher.com)]

- [7. mdpi.com \[mdpi.com\]](#)
- [8. The first 3500 years of aspirin history from its roots - A concise summary - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. Acetic anhydride - Wikipedia \[en.wikipedia.org\]](#)
- [11. chem.libretexts.org \[chem.libretexts.org\]](#)
- [12. uni-saarland.de \[uni-saarland.de\]](#)
- [13. Mass Spectrometry \[www2.chemistry.msu.edu\]](#)
- [14. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. chemguide.co.uk \[chemguide.co.uk\]](#)
- [16. 1-\(2,3,5,6-Tetramethylphenyl\)ethan-1-one \[mdpi.com\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. Synthesis of polybenzoquinolines as precursors for nitrogen-doped graphene nanoribbons - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. Testing zinc chloride as a new catalyst for direct synthesis of cellulose di- and tri-acetate in a solvent free system under microwave irradiation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. chem.libretexts.org \[chem.libretexts.org\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. Design, synthesis and biological activity of novel asymmetric C66 analogs as anti-inflammatory agents for the treatment of acute lung injury - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [23. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [24. New analogues of acyclovir--synthesis and biological activity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [25. mdpi.com \[mdpi.com\]](#)
- [26. Synthesis and biological activity of aspirin derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [27. nexair.com \[nexair.com\]](#)
- [28. m.youtube.com \[m.youtube.com\]](#)

- [29. US20120232281A1 - Process for preparing 1-\(6-methylpyridin-3-yl\)-2-\[4-\(methylsulfonyl\)phenyl\]ethanone, an intermediate of etoricoxib - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to Acetyldurene: From Discovery to Modern Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295685/docs#an-in-depth-technical-guide-to-acetyldurene-from-discovery-to-modern-applications>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)

